Cas no 136458-97-4 (D-Glucitol, 1-deoxy-1-(methylamino)-, compd. with N-(1-deoxy-4,6-O-(phenylmethylene)-D-fructos-1-yl)amphotericin B (1:1))

D-Glucitol, 1-deoxy-1-(methylamino)-, compd. with N-(1-deoxy-4,6-O-(phenylmethylene)-D-fructos-1-yl)amphotericin B (1:1) structure
136458-97-4 structure
Nome del prodotto:D-Glucitol, 1-deoxy-1-(methylamino)-, compd. with N-(1-deoxy-4,6-O-(phenylmethylene)-D-fructos-1-yl)amphotericin B (1:1)
Numero CAS:136458-97-4
MF:C67H104N2O27
MW:1369.53988361359
CID:165823
PubChem ID:6436189

D-Glucitol, 1-deoxy-1-(methylamino)-, compd. with N-(1-deoxy-4,6-O-(phenylmethylene)-D-fructos-1-yl)amphotericin B (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Glucitol, 1-deoxy-1-(methylamino)-, compd. with N-(1-deoxy-4,6-O-(phenylmethylene)-D-fructos-1-yl)amphotericin B (1:1)
    • 1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B
    • D-Glucitol, 1-deoxy-1-(methylamino)-, compd. with N-(1-deoxy-4,6-O-(phenylmethylene)-D-fructos...
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,27Z,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-3,5-dihydroxy-4-({(3S)-3-hydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-oxopropyl}amino)-6-methyltetrahydro-2H-pyran-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid - (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol (1:1) (non-pre
    • MS 8209
    • 1-Deoxy-1-amino-4,6-O-benzylidene-fructosyl-amphotericin B
    • 1-Deoxy-1-amino-4,6-O-benzylidene-D-fructosyl Amphotericin B, N-methyl glucamine salt
    • MS8209
    • 136458-97-4
    • MS-8209
    • Inchi: InChI=1S/C60H87NO22.C7H17NO5/c1-34-20-16-13-11-9-7-5-6-8-10-12-14-19-23-42(81-59-55(74)51(53(72)37(4)80-59)61-32-46(68)54(73)56-47(69)33-78-58(82-56)38-21-17-15-18-22-38)29-48-50(57(75)76)45(67)31-60(77,83-48)30-41(64)27-44(66)43(65)25-24-39(62)26-40(63)28-49(70)79-36(3)35(2)52(34)71;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-23,34-37,39-45,47-48,50-56,58-59,61-67,69,71-74,77H,24-33H2,1-4H3,(H,75,76);4-13H,2-3H2,1H3/b6-5+,9-7-,10-8+,13-11+,14-12+,20-16+,23-19+;/t34-,35+,36+,37+,39+,40+,41-,42+,43+,44+,45+,47-,48-,50+,51-,52+,53+,54-,55+,56-,58?,59+,60+;4-,5+,6+,7+/m10/s1
    • Chiave InChI: JSUJKMOBITWFIW-SNNGAJDPSA-N
    • Sorrisi: CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=CC=CC=C[C@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@@H](NCC([C@H]([C@@H]3OC(C4C=CC=CC=4)OC[C@H]3O)O)=O)[C@@H]2O)C[C@@H]2[C@H]([C@H](C[C@](O2)(O)C[C@H](O)C[C@H](O)[C@@H](O)CC[C@H](O)C[C@H](O)CC(=O)O[C@@H](C)[C@H](C)[C@@H](O)[C@H](C)C=CC=CC=C1)O)C(=O)O |c:93,t:12,14,16,18,89,91,&1:3,4,5,6,21,23,25,27,29,33,34,45,49,52,53,54,56,60,63,65,69,72,78,80,82,84|

Proprietà calcolate

  • Massa esatta: 1368.682646
  • Massa monoisotopica: 1368.682646
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 20
  • Conta accettatore di obbligazioni idrogeno: 29
  • Conta atomi pesanti: 96
  • Conta legami ruotabili: 15
  • Complessità: 2330
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 26
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 7
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 495

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 1311.9°Cat760mmHg
  • Punto di infiammabilità: 747.2°C
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue